

Application Notes and Protocols for Live-Cell Imaging of SASS6 Dynamics

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Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and implementing live-cell imaging techniques to study the dynamics of the Spindle Assembly Abnormal Protein 6 (SASS6), a cornerstone protein in centriole duplication.^[1] Accurate visualization and quantification of SASS6 dynamics are crucial for research into cell division, cancer biology, and developmental disorders like microcephaly.^[2]

Introduction to SASS6 and its Importance

SASS6 is a fundamental component of the cartwheel structure, which establishes the nine-fold symmetry of new centrioles during their formation.^{[3][4]} The levels and localization of SASS6 are tightly regulated throughout the cell cycle to ensure that each existing centriole templates the formation of exactly one new procentriole.^{[1][2]} Dysregulation of SASS6 expression or function can lead to centriole amplification or failure in duplication, both of which are linked to genomic instability and disease.^{[5][6]} Live-cell imaging offers a powerful approach to dissect the spatiotemporal regulation of SASS6 in real-time, providing insights into its recruitment, assembly, and turnover.

Key Applications of Live-Cell Imaging for SASS6 Dynamics

- **Understanding Centriole Duplication:** Track the recruitment of SASS6 to the mother centriole at the onset of S-phase and its incorporation into the growing procentriole.[\[7\]](#)
- **Investigating Disease Mechanisms:** Analyze how mutations in SASS6, such as those associated with primary microcephaly, affect its localization and dynamic behavior.[\[5\]](#)
- **Drug Discovery and Development:** Screen for small molecules that perturb SASS6 dynamics as potential anti-cancer therapeutics by inducing mitotic errors in tumor cells.
- **Ciliogenesis Research:** Investigate the role of SASS6 in the formation of primary cilia, organelles crucial for cell signaling.[\[8\]](#)[\[9\]](#)

Quantitative Data Summary

The following tables summarize quantitative data from various studies on SASS6 dynamics. These values provide a baseline for expected results and highlight the effects of specific experimental manipulations.

Table 1: SASS6 Localization and Dynamics in Different Cell Cycle Phases

Cell Cycle Phase	SASS6 Localization	Key Dynamic Events	Reference
G1	Diffuse cytoplasmic or absent from centrioles	Degradation by the APC/Cdh1 complex	[10]
Early S	Weak foci at the proximal lumen of mother centrioles	Recruitment and initial assembly	[7]
S/G2	Bright foci adjacent to mother centrioles (procentrioles)	Incorporation into the cartwheel structure	[7]
Mitosis	Associated with the duplicated centrioles at the spindle poles	Segregation with the centrosomes	[11]

Table 2: Impact of SASS6 Mutations on Centriole Formation

SASS6 Mutant	Organism/Cell Type	Phenotype	Quantitative Observation	Reference
sas-6(L69T)	C. elegans	Perturbed centrosome duplication	Increased frequency of centrosome duplication failures	[5]
Sass6 knockout	Mouse Embryos	Arrested development at mid-gestation	Drastically reduced SAS-6 levels and lack of centrioles	[4][12]
Sass6 knockout	Mouse Embryonic Stem Cells	Structurally defective centrioles	18% normal-like, 65% abnormal, 17% thread-like centrioles	[4][12]
Non-degradable SASS6	RPE-1 cells	Increased ciliogenesis and cell invasion	Significant increase in the number and length of cilia	[9][10]

Experimental Protocols

Protocol 1: Live-Cell Imaging of GFP-SASS6 Dynamics in Human Cells

This protocol describes the transient transfection and live-cell imaging of a fluorescently tagged SASS6 protein in a human cell line such as U2OS or RPE-1.

Materials:

- Human cell line (e.g., U2OS, RPE-1)
- Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics
- Plasmid encoding a fluorescently tagged SASS6 (e.g., pEGFP-SASS6)

- Transfection reagent (e.g., Lipofectamine 3000)
- Glass-bottom imaging dishes
- Live-cell imaging microscope equipped with environmental control (37°C, 5% CO₂)

Procedure:

- Cell Seeding: One day prior to transfection, seed the cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
- Transfection:
 - Prepare the DNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent.
 - Add the complexes to the cells and incubate for 4-6 hours.
 - Replace the transfection medium with fresh, pre-warmed cell culture medium.
- Live-Cell Imaging:
 - Allow the cells to express the fluorescently tagged SASS6 for 24-48 hours post-transfection.
 - Mount the imaging dish on the microscope stage within the environmental chamber.
 - Identify cells expressing low levels of the fluorescently tagged protein to avoid overexpression artifacts.
 - Acquire time-lapse images using appropriate laser lines and filter sets for the fluorescent protein (e.g., 488 nm excitation for GFP).
 - For long-term imaging, use the lowest possible laser power and exposure times to minimize phototoxicity.[\[13\]](#)
- Data Analysis:

- Use image analysis software (e.g., ImageJ/Fiji) to track the localization and measure the fluorescence intensity of SASS6 foci over time.
- Quantify parameters such as the timing of SASS6 recruitment, the rate of signal accumulation, and the duration of its association with the centriole.

Protocol 2: Super-Resolution Imaging of SASS6

Localization

For a more detailed view of SASS6 organization within the centriole, super-resolution microscopy techniques like 3D-Structured Illumination Microscopy (3D-SIM) are recommended. [\[7\]](#)

Materials:

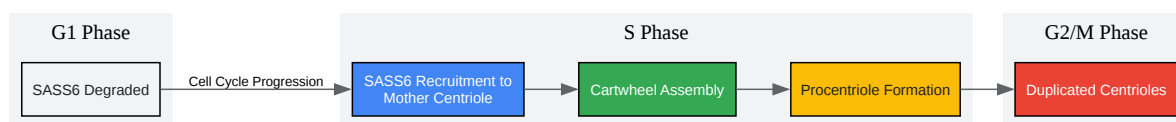
- Cells expressing fluorescently tagged SASS6 (prepared as in Protocol 1) or cells to be immunostained.
- For immunostaining:
 - Primary antibody against SASS6
 - Secondary antibody conjugated to a bright, photostable fluorophore suitable for SIM
 - Fixation and permeabilization buffers (e.g., 4% paraformaldehyde, 0.1% Triton X-100)
- 3D-SIM compatible microscope

Procedure:

- Sample Preparation:
 - For live-cell SIM, prepare cells as described in Protocol 1.
 - For fixed-cell SIM, fix and permeabilize the cells, then perform standard immunofluorescence staining with the SASS6 antibody.
- Image Acquisition:

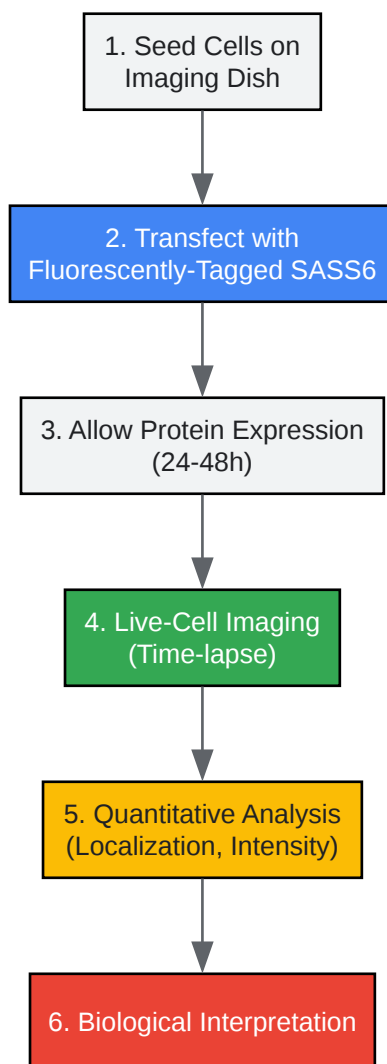
- Acquire a Z-stack of images using the 3D-SIM imaging mode.
- Ensure optimal signal-to-noise ratio for successful image reconstruction.
- Image Reconstruction and Analysis:
 - Process the raw SIM data using the microscope's software to generate a super-resolved image.
 - Analyze the precise localization of SASS6 within the centriolar structure, for example, its arrangement in a ring-like pattern.[7]

Visualizations



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Caption: SASS6 dynamics throughout the cell cycle for centriole duplication.



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Caption: Experimental workflow for live-cell imaging of SASS6.

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